(3-Methylbut-1-en-2-yl)benzene (3-Methylbut-1-en-2-yl)benzene
Brand Name: Vulcanchem
CAS No.: 17498-71-4
VCID: VC21061729
InChI: InChI=1S/C11H14/c1-9(2)10(3)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
SMILES: CC(C)C(=C)C1=CC=CC=C1
Molecular Formula: C11H14
Molecular Weight: 146.23 g/mol

(3-Methylbut-1-en-2-yl)benzene

CAS No.: 17498-71-4

Cat. No.: VC21061729

Molecular Formula: C11H14

Molecular Weight: 146.23 g/mol

* For research use only. Not for human or veterinary use.

(3-Methylbut-1-en-2-yl)benzene - 17498-71-4

Specification

CAS No. 17498-71-4
Molecular Formula C11H14
Molecular Weight 146.23 g/mol
IUPAC Name 3-methylbut-1-en-2-ylbenzene
Standard InChI InChI=1S/C11H14/c1-9(2)10(3)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Standard InChI Key POZGETMIPGBFGQ-UHFFFAOYSA-N
SMILES CC(C)C(=C)C1=CC=CC=C1
Canonical SMILES CC(C)C(=C)C1=CC=CC=C1

Introduction

Chemical Identity and Structure

(3-Methylbut-1-en-2-yl)benzene (CAS Number: 17498-71-4) is an organic compound featuring a benzene ring substituted with a 3-methylbut-1-en-2-yl group . This structure introduces a degree of unsaturation and branching that significantly influences its chemical behavior. The compound belongs to the class of substituted styrenes, containing both aromatic and olefinic functionalities.

Physical and Chemical Properties

The compound possesses distinct physical and chemical properties that determine its behavior in various applications:

PropertyValue
CAS Number17498-71-4
Molecular FormulaC₁₁H₁₄
Linear Structure FormulaC₆H₅C(CH(CH₃)₂)CH₂
Molecular Weight146.23 g/mol
ClassificationClass 3 Hazardous Material
UN Number3295
Packing GroupIII

The compound features an unsaturated carbon-carbon bond, making it highly reactive in various chemical transformations. This unsaturation, coupled with the aromatic ring, creates a conjugated system that influences its electronic properties and reactivity patterns.

Chemical Reactivity

Characteristic Reactions

(3-Methylbut-1-en-2-yl)benzene exhibits reactivity patterns typical of compounds containing both aromatic rings and terminal alkenes:

  • Hydrogenation Reactions: The compound can undergo hydrogenation to form (3-Methylbutan-2-yl)benzene. This transformation has been documented using α-terpinene as a hydrogen source, as shown in the following reaction:

    (3-Methylbut-1-en-2-yl)benzene + hydrogen donor → (3-Methylbutan-2-yl)benzene

  • Addition Reactions: The terminal alkene can participate in addition reactions with various electrophiles, including halogens, hydrogen halides, and water.

  • Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with suitable electrophiles, although the presence of the alkenyl substituent affects the regioselectivity of these reactions.

  • Polymerization: The vinyl functionality makes this compound potentially suitable for polymerization reactions, similar to other styrene derivatives.

Applications in Organic Synthesis

Synthetic Utility

(3-Methylbut-1-en-2-yl)benzene serves as a versatile building block in organic synthesis due to its bifunctional nature:

Research Applications

The compound's structural features make it suitable for various research applications:

  • Polymer Synthesis: Compounds with similar structures (vinyl-substituted benzenes) are frequently employed in polymer chemistry, particularly for the preparation of polymers with specific mechanical and thermal properties.

  • Functional Materials: The potential for functionalization at both the aromatic ring and olefinic site makes this compound suitable for creating functional materials with tailored properties.

Hazard ParameterDetails
Signal WordDanger
Hazard StatementsH315-H411-H225
Precautionary StatementsP501-P273-P240-P210-P233-P243-P241-P242-P264-P280-P370+P378-P391-P362+P364-P303+P361+P353-P332+P313-P403+P235

The hazard statements indicate that the compound:

  • Is highly flammable (H225)

  • Causes skin irritation (H315)

  • Is toxic to aquatic life with long-lasting effects (H411)

Structural Comparison with Related Compounds

Comparing (3-Methylbut-1-en-2-yl)benzene with structurally related compounds provides valuable insights into structure-property relationships:

CompoundMolecular FormulaKey Structural FeaturesReference
(3-Methylbut-1-en-2-yl)benzeneC₁₁H₁₄Terminal alkene with isopropyl substitution
(1,1-dibromo-3-methylbut-1-en-2-yl)benzeneC₁₁H₁₂Br₂Contains two bromine atoms on the alkene carbon
1-Methoxy-3-(3-methylbut-2-en-1-yl)benzeneC₁₂H₁₆OContains methoxy group with different double bond position
1-isopropyl-4-vinylbenzeneC₁₁H₁₄Isomeric structure with different substitution pattern
Isopropylbenzene (Cumene)C₉H₁₂Lacks the vinyl functionality
1-methyl-2-[(E)-3-methylbut-1-enyl]benzeneC₁₂H₁₆Contains methyl group with E-configuration alkene

These structural variations result in different physical properties and reactivity patterns. For instance, the presence of bromine atoms in (1,1-dibromo-3-methylbut-1-en-2-yl)benzene enhances its reactivity toward nucleophilic substitution reactions, while the methoxy group in 1-Methoxy-3-(3-methylbut-2-en-1-yl)benzene affects the electronic properties of the aromatic ring.

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